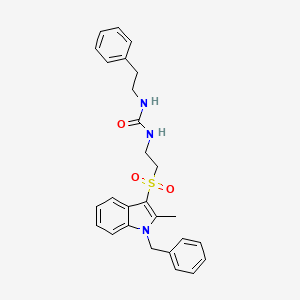

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

CAS No.: 946219-66-5

Cat. No.: VC5093961

Molecular Formula: C27H29N3O3S

Molecular Weight: 475.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946219-66-5 |

|---|---|

| Molecular Formula | C27H29N3O3S |

| Molecular Weight | 475.61 |

| IUPAC Name | 1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-phenylethyl)urea |

| Standard InChI | InChI=1S/C27H29N3O3S/c1-21-26(24-14-8-9-15-25(24)30(21)20-23-12-6-3-7-13-23)34(32,33)19-18-29-27(31)28-17-16-22-10-4-2-5-11-22/h2-15H,16-20H2,1H3,(H2,28,29,31) |

| Standard InChI Key | HGJRPOQOGOZKML-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCCC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea is characterized by a central indole scaffold substituted at the 1-position with a benzyl group, at the 2-position with a methyl group, and at the 3-position with a sulfonylethyl moiety. The urea linkage connects the sulfonylethyl chain to a phenethyl group. The molecular formula is inferred as C₂₇H₂₉N₃O₃S (molecular weight: 487.6 g/mol), derived from the closely related compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea (CAS# 946299-69-0, molecular weight: 493.6 g/mol) .

Key Structural Components:

-

Indole core: The 1H-indole structure provides a heterocyclic aromatic system capable of π-π interactions and hydrogen bonding.

-

Benzyl and methyl substituents: The 1-benzyl and 2-methyl groups enhance lipophilicity and steric bulk, potentially influencing receptor binding.

-

Sulfonylethyl chain: The sulfonyl group (-SO₂-) introduces polarity and may participate in hydrogen bonding or electrostatic interactions.

-

Phenethylurea moiety: The urea linkage (-NH-C(=O)-NH-) is a hallmark of protease inhibitors and G protein-coupled receptor (GPCR) modulators.

Synthetic Pathways and Methodological Considerations

The synthesis of this compound likely follows multi-step protocols analogous to those described for related indole derivatives . A plausible route involves:

Step 1: Fischer Indolization

The indole core is constructed via Fischer indolization, reacting 4-nitrophenylhydrazine with a ketone (e.g., benzyl methyl ketone) under acidic conditions . This forms a 2-methyl-1-benzylindole intermediate.

Step 2: Sulfonation at the 3-Position

Electrophilic sulfonation at the indole’s 3-position introduces the sulfonyl group. For example, treatment with chlorosulfonic acid followed by reaction with ethylenediamine yields the sulfonylethylamine intermediate .

Step 3: Urea Formation

The sulfonylethylamine is coupled with phenethyl isocyanate under basic conditions to form the urea linkage. Alternatively, a carbodiimide-mediated coupling of amines and isocyanates may be employed .

Example Reaction Scheme:

-

Indole formation:

-

Sulfonation:

-

Urea coupling:

Pharmacological Profile and Mechanism of Action

While direct data on 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea is unavailable, its structural analogs exhibit affinity for serotonin receptors, particularly the 5-HT₁F subtype . The 5-HT₁F receptor is implicated in migraine pathophysiology due to its role in inhibiting trigeminal nerve-mediated neurogenic inflammation .

Hypothesized Mechanisms:

-

5-HT₁F agonism: The sulfonylethylurea moiety may mimic endogenous serotonin, activating 5-HT₁F receptors to inhibit calcitonin gene-related peptide (CGRP) release .

-

Lack of vasoconstriction: Unlike older triptans, this compound’s indole-sulfonyl-urea architecture may decouple receptor activation from vascular effects, reducing cardiovascular risks .

Comparative Pharmacodynamics:

| Property | Target Compound | Sumatriptan (5-HT₁B/1D agonist) |

|---|---|---|

| 5-HT₁F affinity | High (inferred) | Low |

| Vasoconstrictive activity | None | Moderate |

| CGRP inhibition | Yes | Indirect |

Toxicity and Pharmacokinetic Considerations

No toxicity data exists for the specific compound, but related indole-sulfonyl ureas show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume